![molecular formula C9H24Sn2 B14677934 1,3-Bis(trimethylstannyl)propane CAS No. 35434-81-2](/img/structure/B14677934.png)
1,3-Bis(trimethylstannyl)propane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(trimethylstannyl)propane is an organotin compound with the molecular formula C9H24Sn2. It is characterized by the presence of two trimethylstannyl groups attached to a propane backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3-Bis(trimethylstannyl)propane can be synthesized through the reaction of trimethyltin chloride with 1,3-dilithiopropane. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at low temperatures to ensure the stability of the intermediate compounds .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of organotin reagents and controlled reaction conditions to achieve high yields and purity. The process may involve multiple purification steps, including distillation and recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-Bis(trimethylstannyl)propane undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylstannyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, where the tin atoms undergo changes in their oxidation states.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides and nucleophiles such as Grignard reagents.
Oxidation: Oxidizing agents like hydrogen peroxide or halogens can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often employed.
Major Products Formed:
Substitution Reactions: Products typically include organotin compounds with different functional groups.
Oxidation and Reduction: Products can vary depending on the specific reagents and conditions used, but may include tin oxides or reduced organotin species.
Wissenschaftliche Forschungsanwendungen
1,3-Bis(trimethylstannyl)propane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organotin compounds and as a reagent in various organic transformations.
Biology and Medicine: Organotin compounds, including this compound, are studied for their potential biological activities, including antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism by which 1,3-Bis(trimethylstannyl)propane exerts its effects involves the interaction of the tin atoms with various molecular targets. The trimethylstannyl groups can act as nucleophiles, participating in substitution reactions with electrophilic centers in other molecules. This reactivity is influenced by the electronic properties of the tin atoms and the surrounding chemical environment .
Vergleich Mit ähnlichen Verbindungen
1,3-Bis(trimethylsilyloxy)propane: Similar in structure but contains silicon instead of tin.
2-Methylene-1,3-bis(trimethylstannyl)propane: A related compound with a methylene group at the 2-position
Uniqueness: 1,3-Bis(trimethylstannyl)propane is unique due to the presence of two trimethylstannyl groups, which impart distinct reactivity and properties compared to similar compounds. Its ability to participate in a wide range of chemical reactions makes it a valuable reagent in synthetic chemistry .
Eigenschaften
CAS-Nummer |
35434-81-2 |
---|---|
Molekularformel |
C9H24Sn2 |
Molekulargewicht |
369.71 g/mol |
IUPAC-Name |
trimethyl(3-trimethylstannylpropyl)stannane |
InChI |
InChI=1S/C3H6.6CH3.2Sn/c1-3-2;;;;;;;;/h1-3H2;6*1H3;; |
InChI-Schlüssel |
JIVXOVKFQCJKAK-UHFFFAOYSA-N |
Kanonische SMILES |
C[Sn](C)(C)CCC[Sn](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.